5-(2-FURYL)-4-((2,3,4-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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Description
5-(2-FURYL)-4-((2,3,4-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is 360.08922618 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including those related to the specified compound, have been synthesized and characterized, revealing their potential in various applications. For instance, Pillai et al. (2019) discussed the synthesis, spectroscopic characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant inhibitory potentials and potent antioxidant properties, highlighting their relevance in medicinal chemistry and pharmacology (Pillai et al., 2019).
Biological Evaluation
The biological activities of triazole derivatives have been extensively investigated. Srivastava et al. (2016) explored the synthesis and spectral features of a triazole compound, theoretically analyzing its biological activity as a potential inhibitor of cyclin-dependent kinase 5 enzyme. This suggests that triazole derivatives, including the compound , could hold promise in the development of new therapeutic agents (Srivastava et al., 2016).
Theoretical Studies
Theoretical studies have provided insights into the reactivity and properties of triazole derivatives. Kumar et al. (2021) conducted conformational analysis and DFT investigations of two triazole derivatives, examining their spectroscopic behavior, intermolecular interaction, chemical reactivity, and molecular docking analysis. These studies are crucial for understanding the fundamental properties of these compounds and their potential interactions with biological targets (Kumar et al., 2021).
Properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-21-11-7-6-10(13(22-2)14(11)23-3)9-17-20-15(18-19-16(20)25)12-5-4-8-24-12/h4-9H,1-3H3,(H,19,25)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFJYKMSZYMNR-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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